1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a butenone moiety with a dimethylamino group.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dibromo-5-chloropyridine with trifluoromethyl ketone, followed by substitution reactions to introduce the dimethylamino group and the butenone moiety. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chloro substituents but differs in the core structure.
3-Chloro-5-trifluoromethyl-2,2,2-trifluoroacetophenone: Another similar compound with a trifluoromethyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.
Properties
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-7(18(2)3)4-10(19)11-9(13)5-8(6-17-11)12(14,15)16/h4-6H,1-3H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQFSJVWJMNRF-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323868 | |
Record name | (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-23-2 | |
Record name | (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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